Bisphenol A diphosphate

Descripción general

Descripción

Bisphenol A diphosphate (BADP) is a synthetic compound used in many applications, including pharmaceuticals, medical devices, and biotechnology. It is a dimer of bisphenol A (BPA), an organic compound used in the production of plastics and other products. BPA has been linked to a variety of adverse health effects, and its use in consumer products is being increasingly regulated. BADP has been studied as an alternative to BPA, and it has been found to be less toxic and to have fewer endocrine-disrupting properties.

Aplicaciones Científicas De Investigación

Environmental Impact and Toxicity

Acute and Chronic Toxicity with Aquatic Invertebrates and Plants

BPA is utilized primarily in the production of polycarbonate plastic and epoxy resins. Studies on its acute and chronic toxicity have shown effects on various aquatic species, indicating the environmental impact of BPA and potentially its diphosphate derivatives on aquatic ecosystems (Mihaich et al., 2009).

Flame Retardancy in Polymers

Flame Retardancy of Polycarbonate/Acrylonitrile–Butadiene–Styrene Blends

The chemical structure of aryl bisphosphates, including bisphenol A bis(diphenyl phosphate), significantly impacts the flame retardancy of polycarbonate/acrylonitrile–butadiene–styrene blends. These studies explore the mechanism by which these compounds confer flame retardancy, revealing their importance in enhancing material safety in applications requiring fire resistance (Despinasse & Schartel, 2012).

Biodegradation and Environmental Remediation

Biodegradation of Bisphenol-A Polycarbonate Plastic

The microbial degradation of BPA polycarbonate by specific bacterial strains presents a potential avenue for environmental remediation. This research highlights the capability of microbes to reduce BPA pollution, offering insights into sustainable approaches for mitigating the environmental footprint of BPA-based products (Yue et al., 2021).

Endocrine Disruption and Human Health

Endocrine Disruption Potential of BPA Alternatives

The search for safer alternatives to BPA, due to its endocrine-disrupting properties, has led to the evaluation of various compounds, including BPA diphosphate derivatives. These studies are critical for assessing the safety of BPA substitutes and understanding their impacts on human health (den Braver-Sewradj et al., 2020).

Material Science and Engineering

Properties and Applications in Engineering

Research on the synthesis, properties, and applications of BPA diphosphate oligomers in materials science reveals their utility in enhancing the performance and safety of polymers. These studies contribute to the development of advanced materials with improved flame retardancy and mechanical properties (Li et al., 2007).

Mecanismo De Acción

Target of Action

Bisphenol A (BPA) is known to bind to membrane estrogen receptors (mERs), nuclear ERs, and receptor GPR30 . It is a potential substrate for rat mrp2 and human MRP2, BCRP, and MRP3 .

Mode of Action

BPA alters the genomic and non-genomic signaling pathways differently in different cell types, leading to changes in normal biological functions . It can act as agonists or antagonists of hormone receptors, thereby affecting a number of physiological processes .

Biochemical Pathways

BPA affects various biochemical pathways. It can negatively impact human reproduction, affecting the development of gonads and gametogenesis, fertilization, and the subsequent development of embryos . It also impacts men’s fertility through various mechanisms .

Pharmacokinetics

The pharmacokinetics of BPA involves gastrointestinal tract metabolism, which is an important consideration to predict unconjugated BPA serum kinetic profiles in adult and immature rats and monkeys . Biliary excretion and enterohepatic recirculation of BPA conjugates (BPA-c) account for the slowed systemic clearance of BPA-c in rats . For monkeys, renal reabsorption is proposed as a mechanism influencing systemic clearance of BPA-c .

Result of Action

The result of BPA’s action can lead to various health conditions. Due to its hormone-like properties, BPA may affect both body weight and tumorigenesis . It may also affect metabolism and cancer progression, by interacting with GPR30 , and may impair male reproductive function, by binding to androgen receptors .

Action Environment

Environmental factors play a significant role in the action, efficacy, and stability of BPA. BPA is a high production volume (HPV) chemical widely used in manufacturing polycarbonate plastics and epoxy resins used in many industries . Releases of BPA to the environment exceed one million pounds per year . The exposure to BPA can occur by ingestion, inhalation, and skin absorption .

Safety and Hazards

Direcciones Futuras

Propiedades

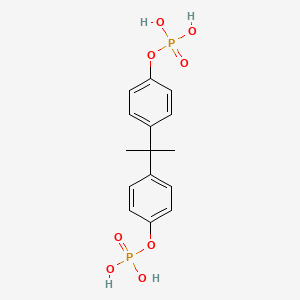

IUPAC Name |

[4-[2-(4-phosphonooxyphenyl)propan-2-yl]phenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O8P2/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21/h3-10H,1-2H3,(H2,16,17,18)(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUIXFSZFKWUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals | |

| Record name | Phosphoric trichloride, reaction products with bisphenol A and phenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

181028-79-5 | |

| Record name | Phosphoric trichloride, reaction products with bisphenol A and phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181028795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric trichloride, reaction products with bisphenol A and phenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

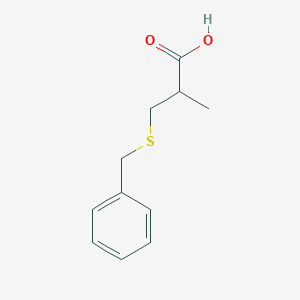

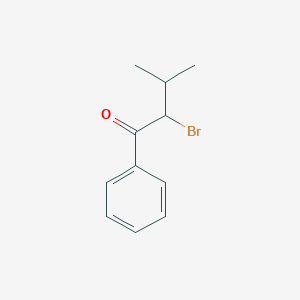

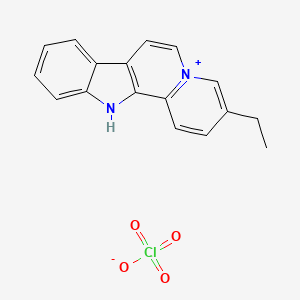

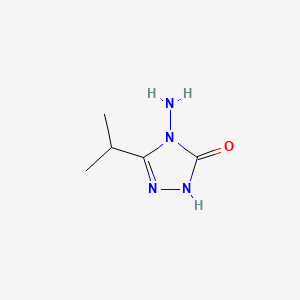

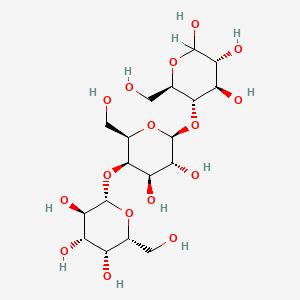

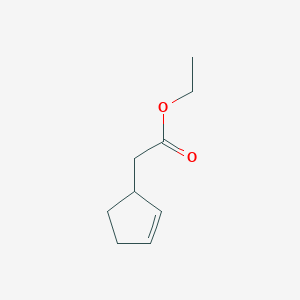

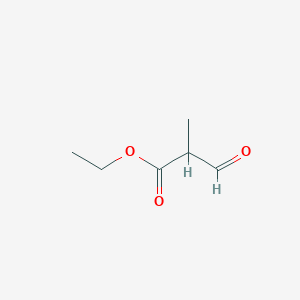

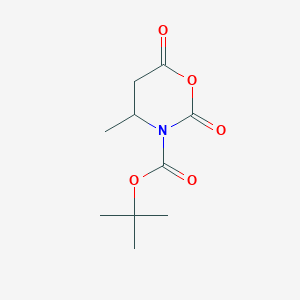

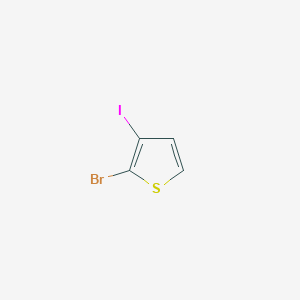

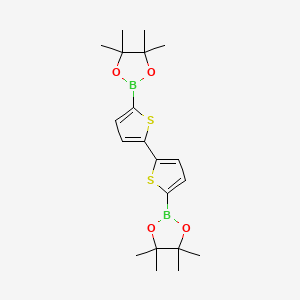

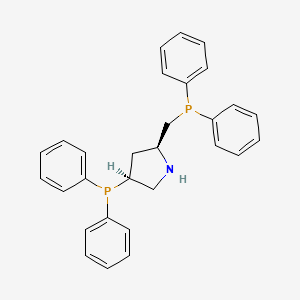

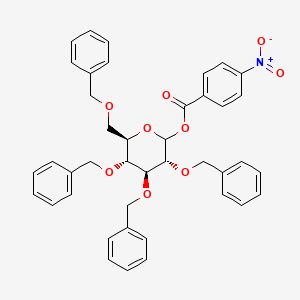

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action for Bisphenol A diphosphate as a flame retardant?

A1: this compound acts as a flame retardant primarily through a condensed phase mechanism. [, , ] During thermal decomposition, BDP promotes the formation of a stable char layer on the surface of the material. [, ] This char layer acts as a barrier, insulating the underlying material from heat and oxygen, effectively hindering further combustion. [, ]

Q2: How does this compound compare to other flame retardants in terms of performance?

A2: Studies show that BDP exhibits synergistic effects when combined with other flame retardants, such as ammonium polyphosphate (APP) in epoxy resins [] and SiO2 in PC/ABS blends. [] This synergistic behavior leads to enhanced flame retardancy compared to using BDP alone. [, ] For instance, the combination of BDP and APP significantly increases the activation energy required for thermal decomposition, leading to improved thermal stability and heat resistance. []

Q3: Are there any concerns regarding the environmental impact of using this compound?

A3: While the provided research focuses on the flame-retardant properties and performance of BDP, it lacks information regarding its environmental impact and degradation pathways. Further research is needed to assess its potential ecotoxicological effects and develop strategies for responsible waste management and recycling.

Q4: What analytical techniques are commonly used to characterize and quantify this compound?

A4: Thermogravimetric analysis (TGA) is a key technique used to study the thermal decomposition behavior and flame-retardant mechanism of BDP. [, ] TGA data allows for the determination of kinetic parameters like activation energy, providing insights into the thermal stability of BDP-containing materials. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Aminopyridin-2-yl)amino]phenol](/img/structure/B1337448.png)